molecular formula C24H32N6O4 B1263049 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one CAS No. 954138-07-9

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one

Número de catálogo: B1263049
Número CAS: 954138-07-9
Peso molecular: 468.5 g/mol
Clave InChI: MNLNAGRCHNMKKJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PF-03049423 es un inhibidor potente y selectivo de la fosfodiesterasa-5A. Es conocido por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del accidente cerebrovascular isquémico agudo. El compuesto se caracteriza por su capacidad de penetrar el cerebro y su alta selectividad para la enzima fosfodiesterasa-5A .

Métodos De Preparación

La síntesis de PF-03049423 implica varios pasos, comenzando con la preparación de la estructura central de la pirido[3,4-b]pirazin-2(1H)-ona. La ruta sintética generalmente incluye los siguientes pasos:

    Formación del núcleo pirido[3,4-b]pirazin-2(1H)-ona: Esto implica la ciclización de precursores apropiados en condiciones controladas.

    Reacciones de sustitución: Introducción de los grupos 6-metoxi-3-piridinil y 2-propoxietil a través de reacciones de sustitución nucleofílica.

    Modificaciones finales: Adición del grupo 4-(2-hidroxietil)piperazin-1-il para completar la síntesis.

Los métodos de producción industrial para PF-03049423 no están ampliamente documentados, pero probablemente impliquen la optimización de la ruta sintética anterior para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

PF-03049423 experimenta varios tipos de reacciones químicas:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos y electrófilos. Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.

Aplicaciones Científicas De Investigación

PF-03049423 tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

PF-03049423 ejerce sus efectos inhibiendo la enzima fosfodiesterasa-5A. Esta inhibición conduce a un aumento en los niveles de monofosfato de guanosina cíclico (cGMP), lo que a su vez promueve la vasodilatación y mejora el flujo sanguíneo. La capacidad del compuesto para penetrar el cerebro lo hace particularmente efectivo en el tratamiento de afecciones como el accidente cerebrovascular isquémico agudo .

Comparación Con Compuestos Similares

PF-03049423 es único en su alta selectividad y potencia como inhibidor de la fosfodiesterasa-5A. Los compuestos similares incluyen:

PF-03049423 destaca por sus propiedades de penetración cerebral y su posible aplicación en la recuperación del accidente cerebrovascular, que no es una indicación principal para los otros compuestos enumerados.

Actividad Biológica

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one, also known as GE-0036, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound has implications in various therapeutic areas including hypertension and potentially other cardiovascular diseases.

  • Molecular Formula : C24H32N6O4
  • Molecular Weight : 468.56 g/mol
  • CAS Number : 954138-07-9
  • Purity : >97% .

As a PDE5 inhibitor, this compound functions by blocking the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in vasodilation. By inhibiting PDE5, the compound enhances the effects of nitric oxide (NO), leading to increased blood flow and reduced blood pressure .

In Vitro Studies

In vitro studies have demonstrated that GE-0036 exhibits a potent inhibitory effect on PDE5, with an IC50 value of approximately 1.12 nM . This level of potency indicates that it is significantly more effective than many existing PDE5 inhibitors .

In Vivo Studies

In vivo evaluations in spontaneously hypertensive rats (SHR) have shown that GE-0036 effectively lowers blood pressure, supporting its potential use as an antihypertensive agent. The compound's ability to penetrate the central nervous system (CNS) also suggests that it may have additional neurological effects .

Comparative Biological Activity

Compound NameIC50 (nM)MechanismNotes
GE-00361.12PDE5 InhibitionPotent antihypertensive effects in SHR models
Sildenafil10PDE5 InhibitionEstablished clinical use
Tadalafil5PDE5 InhibitionLong half-life; used for erectile dysfunction

Case Studies and Clinical Trials

Recent studies have indicated that GE-0036 has entered clinical trials, focusing on its efficacy in treating conditions associated with elevated blood pressure and possibly other cardiovascular disorders. The promising results from preclinical studies suggest that it may offer advantages over existing therapies due to its high potency and CNS penetrance .

Safety and Toxicology

While specific safety profiles for GE-0036 are still being established through ongoing clinical trials, initial data suggest a favorable safety profile consistent with other PDE5 inhibitors. Further toxicological assessments are necessary to fully understand any potential side effects or contraindications.

Propiedades

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNAGRCHNMKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954138-07-9
Record name PF-03049423 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03049423 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one (218 mg, 0.55 mmol) in 1,4-dioxane (3.0 mL) was treated with tetrakis(triphenylphosphine) palladium(0) (19 mg, 0.016 mmol, Strem) and stirred at room temperature for five minutes. A warm solution of 2-methoxy-5-pyridineboronic acid (41 mg, 0.27 mmol, Frontier) in ethanol (0.5 mL) and 2.0 M aqueous sodium carbonate 1.5 mL) were added. The mixture was refluxed for 2.0 hours, filtered hot through celite and the filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water, and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, concentrated under reduced pressure, and passed through a column of silica gel with 2.5% methanol/dichloromethane. Fractions were concentrated at reduced pressure and triturated with diethyl ether. The 7-(6-methoxypyridin-3-yl)-3-(piperazin-1-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one was obtained as a pink powder. 1H NMR (CDCl3) δ 8.77-8.76 (2H), 8.24 (1H), 7.64 (1H), 6.86 (1H), 4.43 (2H), 4.06-4.03 (4H), 4.00 (3H), 3.79 (2H), 3.71-3.67 (2H), 3.37 (2H), 2.78 (1H), 2.72-2.69 (4H), 2.66-2.62 (2H), 1.53-1.46 (2H), 0.78 (3H); HRMS m/z 469.2572 (calcd for M+H, 469.2558).
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the mechanism of action of PF-03049423, and how does it relate to stroke recovery?

A1: PF-03049423 is classified as a phosphodiesterase type 5 inhibitor (PDE-5i) [2]. PDE-5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in various cellular processes, including smooth muscle relaxation and neurotransmission. By inhibiting PDE-5, PF-03049423 increases cGMP levels.

Q2: What were the key findings from the clinical trial investigating PF-03049423 in stroke patients?

A2: A randomized, double-blind, placebo-controlled clinical trial investigated the efficacy and safety of PF-03049423 in acute ischemic stroke patients [1, 3]. The study incorporated both traditional clinician-based assessments and behavioral tests to evaluate recovery.

    Q3: What are the future directions for research on PF-03049423 and similar compounds in stroke?

    A3: While the initial clinical trial did not yield positive efficacy results, several research avenues remain:

      Descargo de responsabilidad e información sobre productos de investigación in vitro

      Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.